6-bromo-8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine hydrobromide
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Overview
Description
6-bromo-8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine hydrobromide is a heterocyclic compound with a molecular weight of 380.05 g/mol . This compound is part of the imidazo[1,2-a]pyridine family, which is known for its valuable applications in organic synthesis and pharmaceutical chemistry . The compound’s structure includes a bromine and fluorine atom, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine hydrobromide typically involves the functionalization of imidazo[1,2-a]pyridines via radical reactions . This process can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s consistency and quality .
Chemical Reactions Analysis
Types of Reactions
6-bromo-8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine hydrobromide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, transition metals, and oxidizing agents . The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the replacement of the bromine or fluorine atoms with other functional groups .
Scientific Research Applications
6-bromo-8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine hydrobromide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-bromo-8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine hydrobromide involves its interaction with specific molecular targets and pathways. The compound’s bromine and fluorine atoms play a crucial role in its reactivity and binding affinity to these targets . The exact molecular pathways involved are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine: This compound shares a similar imidazo[1,2-a]pyridine scaffold but differs in its substituents.
2-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-yl)-5-((2-fluorobenzyl)thio)-1,3,4-oxadiazole: Another compound with a similar core structure but different functional groups.
Uniqueness
6-bromo-8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine hydrobromide is unique due to its specific combination of bromine and fluorine atoms, which confer distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
6-bromo-8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrFN2O.BrH/c13-9-5-10(14)12-15-11(7-16(12)6-9)8-1-3-17-4-2-8;/h5-8H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTYYTNBVATRIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CN3C=C(C=C(C3=N2)F)Br.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Br2FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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